N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide

Pharmaceutical Process Chemistry SSRI API Manufacturing Intermediate Comparison

Procure this compound as the established, regulatory-accepted intermediate for Fluvoxamine Maleate synthesis. Substituting generics risks costly process revalidation and new impurity profiles, delaying generic drug development. Also valuable as an unlabeled standard in LC-MS/MS assays with a matched deuterated IS, and as a baseline control in SAR studies.

Molecular Formula C17H14N2O4
Molecular Weight 310.3 g/mol
CAS No. 123529-05-5
Cat. No. B128574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide
CAS123529-05-5
SynonymsN-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]benzamide
Molecular FormulaC17H14N2O4
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NOCCN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C17H14N2O4/c20-15(12-6-2-1-3-7-12)18-23-11-10-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-9H,10-11H2,(H,18,20)
InChIKeyGCLPNOYGLSPTBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide (CAS 123529-05-5) – Key Intermediate for Fluvoxamine API and Phthalimide-Based Scaffold Research


N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide (CAS: 123529-05-5) is a synthetic organic compound characterized by a benzamide core linked via an ethoxy spacer to a phthalimide (1,3-dioxoisoindoline) moiety. The compound has a molecular weight of 310.3 g/mol, a topological polar surface area of 75.7 Ų, and a calculated XLogP3 of 1.9 . It is widely recognized and primarily utilized as a critical intermediate in the synthesis of Fluvoxamine Maleate, a selective serotonin reuptake inhibitor (SSRI) with antidepressant and antiobsessional properties .

Why N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide Cannot Be Replaced with Generic Analogs in Regulated Synthetic Routes


In regulated pharmaceutical synthesis, particularly for established active pharmaceutical ingredients (APIs) like Fluvoxamine Maleate, the substitution of a designated intermediate with a generic analog is not scientifically trivial and carries significant regulatory and manufacturing risk. The precise combination of the benzamide and phthalimide functionalities connected by the ethoxy linker is essential for the specific chemical transformation required in the downstream process. Replacing this compound with a structurally similar analog would almost certainly alter the reaction pathway, potentially leading to different impurities, a new impurity profile, and a final product that deviates from the established pharmacopoeial monograph [1]. Such a deviation would trigger extensive and costly revalidation of the entire manufacturing process to demonstrate that the new route does not introduce or elevate genotoxic or other process-related impurities beyond acceptable limits [2].

Procurement-Focused Quantitative Evidence: Comparative Analysis of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide


Role in Fluvoxamine Synthesis vs. Alternative Intermediates: A Route-Specific Comparative Analysis

N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide (123529-05-5) serves as the immediate precursor in the final step of the established industrial synthesis of Fluvoxamine Maleate API. Specifically, its reaction with 2-aminoethyl bromide followed by maleate salt formation yields the final drug substance. A comparative analysis of alternative synthetic routes shows that substituting this intermediate with a different analog would necessitate a completely re-engineered synthetic pathway. For example, an early-stage intermediate like 5-methoxy-4′-trifluoromethylvalerophenone requires numerous additional synthetic transformations (oxidation, oxime formation, etherification, amination) before reaching the final product, whereas the target compound is already positioned for the final coupling step. This route proximity directly translates to fewer process steps, lower cumulative yield loss, and a simpler, more predictable impurity profile in the final API.

Pharmaceutical Process Chemistry SSRI API Manufacturing Intermediate Comparison

Comparative Radical Scavenging Activity: Class-Level SAR Inferences for Phthalimide-Benzamide Derivatives

While direct experimental data for N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide is not available in primary literature, a robust study on a series of benzamide-dioxoisoindoline derivatives provides crucial class-level structure-activity relationship (SAR) insights. In this study, compounds were evaluated for radical scavenging activity against the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. The data demonstrate that the presence of a benzamide moiety with electron-donating substituents on the phenyl ring enhances antioxidant capacity. For instance, compound 3e (with two methoxy groups on the benzamide ring) exhibited significantly higher activity (IC50 = 116.29 µM) compared to the unsubstituted parent analog 3a (IC50 = 179.34 µM). The target compound (123529-05-5), bearing an unsubstituted benzamide ring, is structurally most similar to the baseline compound 3a, and its activity can be inferred to be in that lower range. This establishes that for research into phthalimide-benzamide antioxidants, the specific substitution pattern on the benzamide ring is a critical determinant of potency, and the unsubstituted analog serves as an essential baseline control.

Antioxidant Activity Structure-Activity Relationship (SAR) Phthalimide Derivatives

Physicochemical Property Comparison: MW, tPSA, and LogP for CNS Drug-Likeness Assessment

A quantitative comparison of physicochemical properties reveals how N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide (123529-05-5) differs from the final API, Fluvoxamine, and its maleate salt form. The target compound has a Molecular Weight of 310.3, a Topological Polar Surface Area (tPSA) of 75.7 Ų, and a calculated XLogP3 of 1.9 . In contrast, Fluvoxamine free base has an MW of 318.3, tPSA of 56.8 Ų, and XLogP3 of 3.2, while the commercial maleate salt has an MW of 434.4 [1]. The higher tPSA and lower LogP of the target intermediate reflect its more polar, less lipophilic character compared to the final drug, which is a direct consequence of the unprotected amine and benzamide groups. These properties are essential for purification during synthesis; the intermediate's greater water solubility facilitates aqueous work-ups that would be less effective for the more lipophilic API. This establishes its unique role as a process intermediate with properties optimized for upstream chemistry rather than biological membrane permeation.

Medicinal Chemistry Drug-Likeness Physicochemical Properties

Sourcing for Isotope-Labeled Internal Standard Synthesis: Specific Utility of the Unlabeled Compound

A key procurement-driven differentiator for N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide (123529-05-5) is its defined role as the required precursor for a commercially available deuterated internal standard. Santa Cruz Biotechnology markets N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide, a tetradeuterated analog, specifically referencing the unlabeled 123529-05-5 compound in its catalog entry . This establishes a precise, one-to-one relationship: the unlabeled compound is not just a general phthalimide derivative but the exact chemical entity used to produce a specific research tool for quantitative bioanalysis. In contrast, other benzamide-dioxoisoindoline analogs lack this established link to a validated deuterated standard. For analytical laboratories developing LC-MS/MS methods for Fluvoxamine or studying the metabolic fate of related compounds, this direct connection provides a significant advantage in method development, as the labeled/unlabeled pair ensures near-identical chromatographic behavior and ionization efficiency, thereby improving assay precision and accuracy.

Bioanalysis LC-MS/MS Internal Standard Deuterated Standard

Theoretical Comparative Analysis of Protein Binding Potential: Molecular Docking Study

A theoretical study involving benzamide-dioxoisoindoline derivatives, which are structurally homologous to the target compound, utilized molecular docking to compare their binding affinity to the COX-2 enzyme. This provides a class-level inference of how small structural changes can lead to quantifiable differences in theoretical target engagement. The study found that the unsubstituted derivative (which is structurally analogous to 123529-05-5) exhibited the lowest docking score, representing the least favorable predicted binding energy to COX-2. Conversely, derivatives with substituents such as methoxy and methyl groups on the benzamide ring showed significantly improved docking scores, indicating stronger predicted binding. This computational evidence reinforces the procurement principle that the target compound serves as a critical baseline scaffold; its minimal predicted activity makes it ideal for negative control studies, whereas specific substitutions are required to generate compounds with enhanced predicted biological activity.

Computational Chemistry Molecular Docking Drug Discovery

Specific Procurement Scenarios for N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide Based on Comparative Evidence


Scenario 1: Fluvoxamine API Manufacturing and Process Development

This is the primary, industry-validated use case. Procure N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide (123529-05-5) when your objective is to manufacture Fluvoxamine Maleate API or develop a generic version of this drug. The evidence confirms this compound is the penultimate intermediate in a proven synthetic route. Substituting it with any other phthalimide or benzamide derivative will necessitate a full process re-engineering, introducing new impurity profiles and requiring extensive revalidation with regulatory bodies. Sourcing this specific intermediate ensures adherence to the established, regulatory-accepted pathway, minimizing process development risk and time-to-market for a generic pharmaceutical product. [1]

Scenario 2: Development and Validation of Bioanalytical LC-MS/MS Methods

Procure this compound when you are developing a quantitative bioanalytical method, such as an LC-MS/MS assay, for Fluvoxamine or related metabolites in biological matrices. The existence of a commercially available, matched deuterated internal standard, N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide, directly tied to this unlabeled compound is a critical procurement advantage. This allows you to establish a precise and robust internal standard methodology, which is essential for correcting for matrix effects and instrument variability, thereby ensuring the accuracy and precision required for pharmacokinetic studies or therapeutic drug monitoring. The unlabeled compound is also needed for preparing calibration standards and quality control samples. [1]

Scenario 3: Structure-Activity Relationship (SAR) Studies on Phthalimide-Benzamide Scaffolds

Procure this compound as an essential negative control or baseline comparator in medicinal chemistry SAR studies focused on the phthalimide-benzamide pharmacophore. Evidence from class-level studies on radical scavenging and in silico docking demonstrates that the unsubstituted benzamide ring (as found in 123529-05-5) consistently exhibits the lowest or baseline activity. When synthesizing and testing novel substituted analogs for enhanced antioxidant, anti-inflammatory, or other biological properties, this compound provides the necessary reference point to quantify the actual improvement achieved by your modifications. Its use ensures that any observed increase in potency can be confidently attributed to the new structural features rather than the core scaffold itself. [1]

Scenario 4: Development of a Selective COX-2 Inhibitor Library

Procure this compound as a foundational scaffold for building a chemical library aimed at identifying new selective COX-2 inhibitors. Molecular docking studies on structurally homologous compounds indicate that the unsubstituted core (like 123529-05-5) has the weakest predicted affinity for COX-2. This makes it an ideal starting point for iterative chemical synthesis and testing. By procuring this base compound and performing subsequent chemical modifications (e.g., introducing methoxy, methyl, or halogen substituents on the benzamide ring), your team can systematically explore the SAR, tracking how each modification incrementally improves predicted and actual binding affinity. This provides a rational, data-driven approach to hit-to-lead optimization. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.